2-Fluoro-3-isopropoxyaniline
Description
2-Fluoro-3-isopropoxyaniline (CAS: Not explicitly listed in evidence) is an aromatic amine derivative featuring a fluorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the aniline ring. Key properties of this analog include:
Properties
IUPAC Name |
2-fluoro-3-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGILFRBIXLBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-3-isopropoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated nitrobenzene derivative, followed by reduction of the nitro group to an amino group. The general steps are as follows:
-
Nucleophilic Aromatic Substitution:
- Starting Material: 2-Fluoro-3-nitroanisole
- Reagent: Isopropyl alcohol
- Catalyst: Potassium carbonate
- Solvent: Dimethylformamide
- Reaction Conditions: Reflux for several hours
-
Reduction:
- Starting Material: 2-Fluoro-3-isopropoxynitrobenzene
- Reagent: Hydrogen gas
- Catalyst: Palladium on carbon
- Solvent: Ethanol
- Reaction Conditions: Room temperature and atmospheric pressure
Industrial Production Methods:
In an industrial setting, the production of 2-Fluoro-3-isopropoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
2-Fluoro-3-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products:
Oxidation: 2-Fluoro-3-isopropoxynitrobenzene
Reduction: 2-Fluoro-3-isopropoxyaniline
Substitution: 2-Hydroxy-3-isopropoxyaniline
Scientific Research Applications
2-Fluoro-3-isopropoxyaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-3-isopropoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and metabolic stability .
Comparison with Similar Compounds
2-Fluoro-3-isopropylaniline (CAS: 1369881-49-1)
- Structure : Fluorine at position 2; isopropyl (-CH(CH₃)₂) at position 3.
- Key Differences :
1-Fluoronaphthalene (, Compound f)
- Structure : Fluorine attached to a naphthalene ring.
- Key Differences :
3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic Acid (CAS: 478260-03-6)
- Structure: Fluorophenyl group linked to a propanoic acid and isoindolinone moiety.
- Key Differences: Complexity: Incorporates a heterocyclic isoindolinone ring and carboxylic acid group, enabling hydrogen bonding and targeting specific enzymes (e.g., proteases). Molecular Weight: 299.30 g/mol vs. 153.2 g/mol for 2-Fluoro-3-isopropylaniline, indicating higher metabolic stability but lower membrane permeability .
Data Table: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Primary Applications |
|---|---|---|---|---|
| 2-Fluoro-3-isopropoxyaniline* | ~169.2 (estimated) | -NH₂, -OCH(CH₃)₂, -F | Moderate-High | Pharmaceutical intermediates |
| 2-Fluoro-3-isopropylaniline | 153.2 | -NH₂, -CH(CH₃)₂, -F | Moderate | Kinase inhibitor synthesis |
| 1-Fluoronaphthalene | 146.14 | -F (on naphthalene) | Low | Solvent, fluorinated building block |
| 3-(3-Fluorophenyl)-... Acid | 299.30 | -COOH, -F, isoindolinone | High | Enzyme-targeted drug design |
*Estimated based on structural analogy.
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions in 2-Fluoro-3-isopropoxyaniline derivatives .
- Solubility : The isopropoxy group may improve aqueous solubility compared to isopropyl analogs, critical for bioavailability in drug development.
- Stability : Compounds like 1-Fluoronaphthalene exhibit higher thermal stability due to fused aromatic systems, whereas amine-containing analogs require light protection to prevent degradation .
Biological Activity
2-Fluoro-3-isopropoxyaniline is an organic compound characterized by a fluorine atom and an isopropoxy group attached to an aniline structure. Its molecular formula is , with a molecular weight of approximately 183.21 g/mol. The presence of the fluoro-substituted aromatic ring influences both its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and biological studies.
Research indicates that 2-fluoro-3-isopropoxyaniline exhibits various biological activities, particularly through its interactions with proteins and enzymes. Techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to investigate these interactions, which are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Biological Properties
The biological properties of 2-fluoro-3-isopropoxyaniline can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines while showing minimal effects on non-tumorigenic cells, indicating selective cytotoxicity .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Binding Affinity : Interaction studies have demonstrated that 2-fluoro-3-isopropoxyaniline has a significant binding affinity for various biological targets, suggesting its potential as a lead compound in drug development.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity of 2-fluoro-3-isopropoxyaniline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Isopropoxyaniline | Lacks fluorine substitution | More hydrophobic; potential for different reactivity |
| 5-Fluoro-2-isopropoxyaniline | Different position of fluorine | May exhibit distinct biological properties |
| 4-Fluoroaniline | Simple fluoroaniline structure | Commonly used in dye manufacturing |
| 2,4-Dichloroaniline | Contains chlorine substituents | Known for herbicidal properties |
This table illustrates how the presence of the fluorine atom and isopropoxy group in 2-fluoro-3-isopropoxyaniline may enhance its solubility and reactivity compared to other anilines.
Case Study 1: Anticancer Properties
In a study investigating the anticancer effects of various anilines, 2-fluoro-3-isopropoxyaniline was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity compared to control compounds . The mechanism was attributed to apoptosis induction via mitochondrial pathways.
Case Study 2: Metabolic Enzyme Inhibition
Another study focused on the inhibition of cytochrome P450 enzymes by 2-fluoro-3-isopropoxyaniline. This inhibition was linked to altered bile acid metabolism, which has implications for diabetes treatment. Mice models demonstrated improved glucose tolerance and insulin sensitivity following treatment with this compound, showcasing its potential role in managing metabolic diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
